molecular formula C10H7BrFN B1338808 8-(Bromomethyl)-5-fluoroquinoline CAS No. 88474-21-9

8-(Bromomethyl)-5-fluoroquinoline

Cat. No.: B1338808
CAS No.: 88474-21-9
M. Wt: 240.07 g/mol
InChI Key: PJKGHXPXMQHCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Bromomethyl)-5-fluoroquinoline, also known as 8-BMFQ, is a synthetic compound belonging to the fluoroquinoline family. It is a derivative of the naturally occurring quinoline alkaloid, 8-methoxyquinoline. 8-BMFQ has numerous applications in medicinal and scientific research, including its use as an inhibitor of cyclooxygenase-2 (COX-2) and as an anti-inflammatory agent.

Scientific Research Applications

Telescoping Process in Drug Synthesis

Nishimura and Saitoh (2016) discussed the improvement of the synthesis route for a key intermediate in drug discoveries, highlighting the efficiency of introducing a telescoping process. This method reduced isolation processes and increased the yield, demonstrating the compound's role in accelerating medicinal chemistry laboratories' supply chains (Nishimura & Saitoh, 2016).

Antibacterial Activities and Synthesis of Quinoline Derivatives

Abdel‐Wadood et al. (2014) explored the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, starting from a compound similar in structure to 8-(Bromomethyl)-5-fluoroquinoline. They reported significant broad antibacterial activity against both gram-positive and gram-negative bacteria, indicating the potential of these derivatives in developing new antibacterial agents (Abdel‐Wadood et al., 2014).

Fluorescence and Photophysical Properties

Park et al. (2016) and Roshan et al. (2018) both delved into the photophysical properties of hydroxyquinoline derivatives, with the former studying the ultraweak fluorescence of 8-Hydroxyquinoline in water and its implications for metal ion detection. The latter researched the application of 8-Hydroxyquinoline as a fluorescent indicator for detecting corrosion in epoxy-coated steel, showcasing the compound's utility in material science and sensor technology (Park et al., 2016); (Roshan et al., 2018).

Synthesis and Application in Metal Complexes

Enders, Kohl, and Pritzkow (2001) detailed the synthesis of (8-quinolyl)cyclopentadienyl metal complexes, demonstrating the ligand's coordination behavior and potential applications in organometallic chemistry. This study points to the role of quinoline derivatives in developing novel metal complexes with potential applications ranging from catalysis to materials science (Enders, Kohl, & Pritzkow, 2001).

Mechanism of Action

The mechanism of action of “8-(Bromomethyl)-5-fluoroquinoline” would depend on its intended use. For instance, if it were to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for “8-(Bromomethyl)-5-fluoroquinoline” would depend on its potential applications. For instance, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

8-(bromomethyl)-5-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKGHXPXMQHCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70522380
Record name 8-(Bromomethyl)-5-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70522380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88474-21-9
Record name 8-(Bromomethyl)-5-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70522380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.